Cas no 1256804-32-6 (2-Bromo-6-fluoro-4-hydroxypyridine)

2-Bromo-6-fluoro-4-hydroxypyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of bromine and fluorine substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The hydroxyl group at the 4-position allows for further functionalization, enabling the synthesis of complex heterocyclic compounds. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. This compound is particularly valuable in the development of bioactive molecules, offering precise control over molecular design in medicinal chemistry and material science.
2-Bromo-6-fluoro-4-hydroxypyridine structure
1256804-32-6 structure
Product Name:2-Bromo-6-fluoro-4-hydroxypyridine
CAS No:1256804-32-6
MF:C5H3BrFNO
MW:191.985823869705
CID:4803228
Update Time:2025-10-28

2-Bromo-6-fluoro-4-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-fluoro-4-hydroxypyridine
    • Inchi: 1S/C5H3BrFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
    • InChI Key: SZIVTEQCOGEUDA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=C(N1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 209
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1

2-Bromo-6-fluoro-4-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029013207-250mg
2-Bromo-6-fluoro-4-hydroxypyridine
1256804-32-6 95%
250mg
$931.00 2023-09-03
Alichem
A029013207-1g
2-Bromo-6-fluoro-4-hydroxypyridine
1256804-32-6 95%
1g
$3097.65 2023-09-03

Additional information on 2-Bromo-6-fluoro-4-hydroxypyridine

2-Bromo-6-fluoro-4-hydroxypyridine (CAS No. 1256804-32-6): An Overview of a Versatile Heterocyclic Compound

2-Bromo-6-fluoro-4-hydroxypyridine (CAS No. 1256804-32-6) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its bromine, fluorine, and hydroxyl substituents on a pyridine ring, which confer it with distinct reactivity and biological activity.

The synthesis of 2-bromo-6-fluoro-4-hydroxypyridine has been extensively studied, with several methods reported in the literature. One of the most common approaches involves the bromination of 6-fluoro-4-hydroxypyridine, followed by further functionalization to introduce the desired substituents. The choice of synthetic route often depends on the specific application and the desired purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly and efficient synthetic methods, such as the use of microwave-assisted reactions and catalytic systems.

In the realm of medicinal chemistry, 2-bromo-6-fluoro-4-hydroxypyridine has shown promise as a building block for the synthesis of bioactive molecules. Its unique combination of substituents makes it an attractive scaffold for drug discovery efforts. For instance, pyridine derivatives with bromine and fluorine substituents have been explored for their potential as inhibitors of various enzymes and receptors, including kinases and G protein-coupled receptors (GPCRs). The hydroxyl group can also be functionalized to introduce additional pharmacophoric elements, enhancing the compound's biological activity and selectivity.

Recent studies have highlighted the potential of 2-bromo-6-fluoro-4-hydroxypyridine in the development of novel therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry reported that a series of 2-bromo-6-fluoro-4-hydroxypyridine-based compounds exhibited potent anti-inflammatory activity in vitro and in vivo. These compounds were found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making them promising candidates for the treatment of inflammatory diseases.

Beyond its medicinal applications, 2-bromo-6-fluoro-4-hydroxypyridine has also found use in materials science. The presence of bromine and fluorine substituents can significantly influence the electronic properties of pyridine-based materials, making them suitable for applications in organic electronics and photovoltaics. Research in this area has focused on developing new polymers and small molecules incorporating 2-bromo-6-fluoro-4-hydroxypyridine as a building block to enhance their performance in devices such as organic light-emitting diodes (OLEDs) and solar cells.

The physical properties of 2-bromo-6-fluoro-4-hydroxypyridine, such as its melting point, boiling point, and solubility, are important considerations for both synthetic chemists and materials scientists. These properties can be influenced by the presence of different substituents on the pyridine ring. For instance, the introduction of a bromine atom can increase the compound's boiling point due to enhanced van der Waals interactions, while the fluorine atom can improve solubility in polar solvents due to its electronegativity.

Safety is a critical aspect when handling any chemical compound, including 2-bromo-6-fluoro-4-hydroxypyridine. While this compound is not classified as a hazardous material or controlled substance, proper safety protocols should always be followed during its synthesis and use. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood to minimize exposure to vapors or dust.

In conclusion, 2-bromo-6-fluoro-4-hydroxypyridine (CAS No. 1256804-32-6) is a versatile heterocyclic compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique combination of substituents makes it an attractive scaffold for drug discovery efforts and an important building block for advanced materials. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in both academic and industrial settings.

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